molecular formula C7H15NO2S B2709340 Ethyl d-methioninate CAS No. 107998-44-7; 7512-43-8

Ethyl d-methioninate

Cat. No.: B2709340
CAS No.: 107998-44-7; 7512-43-8
M. Wt: 177.26
InChI Key: ARJXIGOIOGJAKR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl d-methioninate is a derivative of the essential amino acid methionine It is an ester formed by the reaction of methionine with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl d-methioninate can be synthesized through the esterification of methionine with ethanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids . Another method involves the reaction of methionine with ethanol in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use similar reagents and conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl d-methioninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Hydrolysis: Methionine and ethanol.

    Substitution: Various substituted methionine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl d-methioninate involves its incorporation into proteins and other biomolecules. It can act as a methionine source, participating in protein synthesis and other metabolic pathways. The ester group can be hydrolyzed to release methionine, which can then be utilized by the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl d-methioninate is unique due to its specific chirality and the presence of the ethyl ester group. This combination of features can influence its reactivity and biological activity, making it distinct from other methionine derivatives.

Properties

CAS No.

107998-44-7; 7512-43-8

Molecular Formula

C7H15NO2S

Molecular Weight

177.26

IUPAC Name

ethyl (2R)-2-amino-4-methylsulfanylbutanoate

InChI

InChI=1S/C7H15NO2S/c1-3-10-7(9)6(8)4-5-11-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

ARJXIGOIOGJAKR-ZCFIWIBFSA-N

SMILES

CCOC(=O)C(CCSC)N

solubility

not available

Origin of Product

United States

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